6-(1-Methylcyclopropyl)-3-pyridinamine
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Overview
Description
6-(1-Methylcyclopropyl)-3-pyridinamine is a chemical compound that belongs to the class of pyridinamines. This compound features a pyridine ring substituted with a 1-methylcyclopropyl group at the sixth position and an amino group at the third position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1-Methylcyclopropyl)-3-pyridinamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-methylcyclopropylamine with a pyridine derivative under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification and crystallization to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-(1-Methylcyclopropyl)-3-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyridinamines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and catalysts like palladium on carbon are typically employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridinamines.
Scientific Research Applications
6-(1-Methylcyclopropyl)-3-pyridinamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(1-Methylcyclopropyl)-3-pyridinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-Cyclopropyl-3-pyridinamine: Similar structure but lacks the methyl group on the cyclopropyl ring.
6-(1-Methylcyclopropyl)-1,4-benzodioxane: Contains a benzodioxane ring instead of a pyridine ring.
Uniqueness: 6-(1-Methylcyclopropyl)-3-pyridinamine is unique due to the presence of both the 1-methylcyclopropyl group and the amino group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H12N2 |
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Molecular Weight |
148.20 g/mol |
IUPAC Name |
6-(1-methylcyclopropyl)pyridin-3-amine |
InChI |
InChI=1S/C9H12N2/c1-9(4-5-9)8-3-2-7(10)6-11-8/h2-3,6H,4-5,10H2,1H3 |
InChI Key |
YXNJIVXBHCACLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=NC=C(C=C2)N |
Origin of Product |
United States |
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